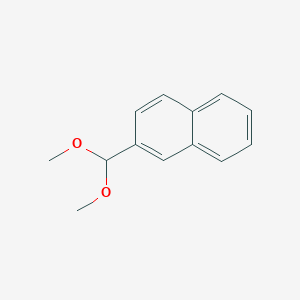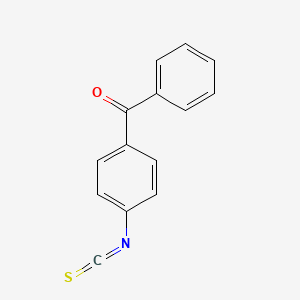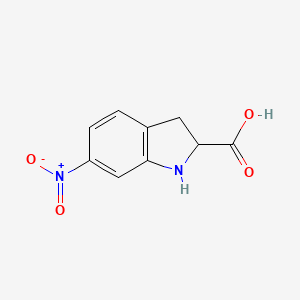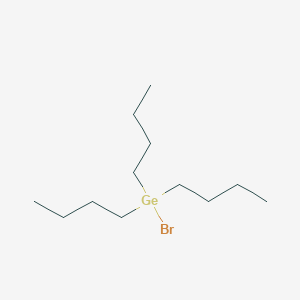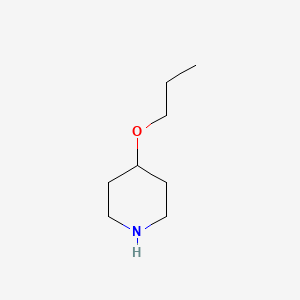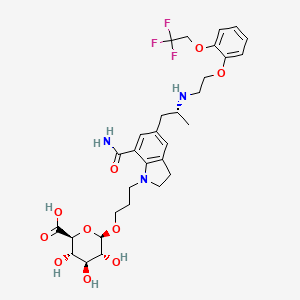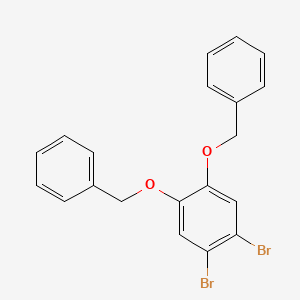
Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)-
Übersicht
Beschreibung
Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)-, also known as BDP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BDP is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C26H20Br2O2. In
Wirkmechanismus
The mechanism of action of Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- is not well understood. However, studies have shown that Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus type 1.
Biochemische Und Physiologische Effekte
Studies have shown that Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- can cause DNA damage and oxidative stress in cells. Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. In animal studies, Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- has been shown to have neurotoxic effects and can cause liver and kidney damage.
Vorteile Und Einschränkungen Für Laborexperimente
Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- is also soluble in organic solvents, making it easy to handle in the lab. However, Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- has some limitations. It is a toxic compound that requires special handling and disposal procedures. Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- is also expensive to synthesize, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- research. One area of interest is the development of Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)--based polymers and dendrimers for use in drug delivery and other applications. Another area of interest is the investigation of Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- as a potential therapeutic agent for the treatment of cancer and viral infections. Further studies are needed to understand the mechanism of action of Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- and its potential toxicity in humans.
In conclusion, Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- is a chemical compound with potential applications in various fields. Its synthesis method is well established, and it has been investigated for its anticancer and antiviral properties. However, further studies are needed to fully understand its mechanism of action and potential toxicity. Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- has several advantages for lab experiments, but it also has limitations that need to be considered. Future research on Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- should focus on its potential applications in drug delivery and therapeutic treatments.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- has potential applications in various fields such as material science, organic synthesis, and medicinal chemistry. In material science, Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- has been used as a building block for the synthesis of novel polymers and dendrimers. In organic synthesis, Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- has been used as a reagent for the synthesis of complex molecules. In medicinal chemistry, Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- has been investigated for its anticancer and antiviral properties.
Eigenschaften
IUPAC Name |
1,2-dibromo-4,5-bis(phenylmethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Br2O2/c21-17-11-19(23-13-15-7-3-1-4-8-15)20(12-18(17)22)24-14-16-9-5-2-6-10-16/h1-12H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAHNTUWPGULOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2OCC3=CC=CC=C3)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441281 | |
| Record name | 1,1'-[(4,5-Dibromo-1,2-phenylene)bis(oxymethylene)]dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- | |
CAS RN |
206995-42-8 | |
| Record name | 1,1'-[(4,5-Dibromo-1,2-phenylene)bis(oxymethylene)]dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



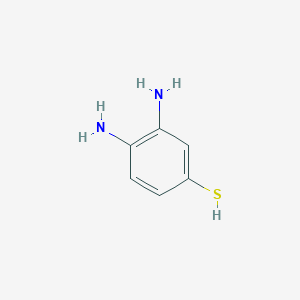
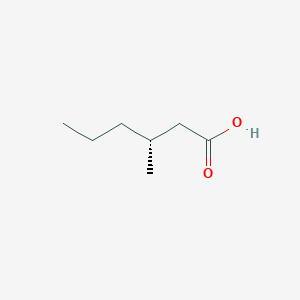
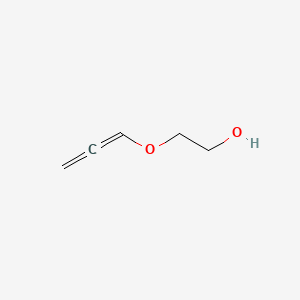
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1600238.png)
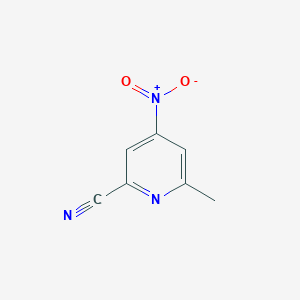
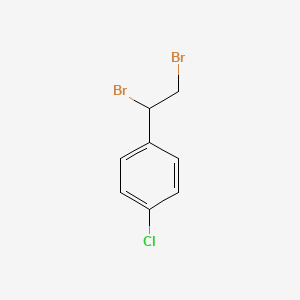

![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-5-phenylmethoxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B1600242.png)
